Lipophilicity and Permeability: LogD Comparison vs. N-Unsubstituted Pyrrolidine-3-carbonitrile
The N-benzyl group on 1-Benzylpyrrolidine-3-carbonitrile provides a substantial increase in lipophilicity compared to the unsubstituted Pyrrolidine-3-carbonitrile core. This is critical for achieving membrane permeability in CNS and cellular assays. The target compound has a calculated LogD of 1.575 at pH 7.4, while the comparator, Pyrrolidine-3-carbonitrile, has a calculated LogP of approximately 0.1 [1][2]. This difference of nearly 1.5 Log units suggests that the target compound is significantly more lipophilic, which directly impacts its ability to cross biological membranes, a key property for drug candidates targeting intracellular or CNS receptors [3].
| Evidence Dimension | Lipophilicity (LogD at pH 7.4 / LogP) |
|---|---|
| Target Compound Data | LogD (pH 7.4) = 1.575; LogP = 1.757 |
| Comparator Or Baseline | Pyrrolidine-3-carbonitrile (CAS 10603-45-7); LogP = ~0.1 |
| Quantified Difference | ΔLogD/ΔLogP ≈ +1.5 units |
| Conditions | Calculated property using JChem software as reported by ChemBase [1]. |
Why This Matters
A higher LogD correlates with improved passive membrane permeability, which is essential for the development of orally bioavailable or CNS-penetrant drug candidates, a key advantage for medicinal chemistry applications.
- [1] ChemBase. (2024). 1-benzylpyrrolidine-3-carbonitrile - Calculated Properties. View Source
- [2] PubChem. (2024). Pyrrolidine-3-carbonitrile. National Center for Biotechnology Information. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
